3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride typically involves the bromination of 1-isopropyl-1H-pyrazol-4-amine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Cyclization Reactions: Products include fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: Similar in structure but lacks the isopropyl group.
1-Isopropyl-1H-pyrazol-4-amine: Similar but lacks the bromine atom.
4-Bromo-1H-pyrazole: Similar but lacks the isopropyl group and the amine functionality.
Uniqueness
3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-1-propan-2-ylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-4(2)10-3-5(8)6(7)9-10;/h3-4H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPZHDZTXDLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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